Varv peptide G
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GVPVCGETCFGGTCNTPGCSCDPWPVCSRN |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Varv Peptide G
Botanical Source and Traditional Relevance of Viola arvensis
Varv peptide G is sourced from the aerial parts of Viola arvensis, commonly known as the field pansy. nih.govacs.org This plant is native to Europe, western Asia, and northern Africa. weberseeds.nl Viola arvensis belongs to the Violaceae family, which is recognized as a rich source of cyclotides. nih.govnih.gov
Traditionally, various species of the Viola genus have been used in herbal medicine for a range of ailments. scialert.net For instance, aerial parts of the plant have been used in treatments for bronchitis, coughs, and nervous disorders. nih.gov In Chinese traditional medicine, it has been recommended for blood purification and treating bruises and ulcers. scialert.net While all Viola species are considered edible, with leaves and flowers being rich in vitamins A and C, there are no widespread commercial uses of Viola arvensis today. cdnsciencepub.com The plant is often considered a weed in agricultural settings, particularly in grain fields. cdnsciencepub.com
Methodologies for Isolation and Purification
The isolation and purification of this compound and other cyclotides from Viola arvensis involve a multi-step process designed to separate these peptides from a complex mixture of plant biomolecules. researchgate.netnih.gov
Fractionation Protocols for Plant Polypeptides
A specialized fractionation protocol is employed to obtain a highly purified polypeptide fraction from the plant biomass. nih.govdiva-portal.org This process is crucial for removing substances that can interfere with subsequent analysis and bioassays. acs.org The general steps include:
Pre-extraction: The plant material is first treated with dichloromethane (B109758) to remove nonpolar compounds. acs.orgnih.gov
Extraction: The primary extraction is then carried out using 50% ethanol. acs.orgnih.gov
Removal of Tannins: Polyamide is used to bind and remove tannins from the extract. acs.orgnih.gov
Size-Exclusion Chromatography: Low-molecular-weight components are separated using chromatography, for instance, with a Sephadex G-10 column. acs.orgnih.gov
Solid-Phase Extraction (SPE): Finally, reversed-phase cartridges are used in SPE to remove salts and polysaccharides, resulting in a peptide-enriched fraction. acs.orgnih.govnih.gov
This protocol was successfully used in the initial isolation of varv peptide A from Viola arvensis and has been adapted for the isolation of other cyclotides. researchgate.net
Chromatographic Separation Techniques
Following initial fractionation, further purification is achieved through various chromatographic techniques. High-performance liquid chromatography (HPLC) is a key method, often utilizing reversed-phase columns (e.g., C8 or C18) to separate the peptides based on their hydrophobicity. nih.govhealthbiotechpharm.orgmdpi.com
Challenges in separating the complex mixture of cyclotides have led to the development of more advanced methods like multidimensional liquid chromatography (MDLC). akjournals.com MDLC combines different column types (e.g., C8 and C18, or C8 and CN) to achieve better resolution of individual peptides. akjournals.com Strong cation exchange (SCX) chromatography has also been introduced as an effective method for purifying cyclotides by removing interfering small molecules like pigments. mdpi.com
Initial Structural Elucidation Techniques
The determination of the primary structure of this compound and its family members relies on a combination of protein sequencing and mass spectrometry. nih.govvulcanchem.com
Automated Edman Degradation
Automated Edman degradation is a fundamental technique used to determine the amino acid sequence of a peptide. nih.govvulcanchem.com This method involves the sequential removal of amino acid residues from the N-terminus of a linearized peptide. libretexts.org Since cyclotides have a cyclic backbone and no free N-terminus, they must first be linearized. nih.gov This is achieved by reducing the disulfide bonds and alkylating the resulting free cysteine residues. nih.govdiva-portal.org Once linearized, the peptide can be subjected to Edman degradation to reveal its amino acid sequence. nih.govvulcanchem.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool used in conjunction with Edman degradation for the structural characterization of cyclotides. nih.govnih.govmdpi.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS are used to determine the molecular mass of the intact cyclotide, which typically falls in the range of 2500–4000 Da. nih.govnih.govuniprot.org
For sequencing, the cyclotide is first reduced and alkylated, then enzymatically digested to produce smaller, linear peptide fragments. nih.govdiva-portal.org These fragments are then analyzed by tandem mass spectrometry (MS/MS), which provides sequence information. mdpi.comdiva-portal.org High-resolution liquid chromatography-mass spectrometry (LC-MS) is also employed to analyze the complex mixtures of cyclotides present in plant extracts. nih.govdiva-portal.org
The amino acid sequence of this compound was determined to be cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE). nih.govacs.orgcapes.gov.br
Molecular Structure and Conformational Analysis of Varv Peptide G
Primary Structure Elucidation and Amino Acid Sequence Determination
Varv peptide G is a macrocyclic polypeptide isolated from the aerial parts of the plant Viola arvensis. acs.orgcapes.gov.brnih.gov Its primary structure was determined using a combination of automated Edman degradation and mass spectrometry. acs.orgcapes.gov.brnih.gov These analytical techniques revealed that this compound consists of 30 amino acid residues. acs.orgcapes.gov.br The specific amino acid sequence is detailed in the table below.
Table 1: Amino Acid Sequence of this compound
| Name | Sequence |
|---|---|
| This compound | cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE) |
The "cyclo-" prefix indicates a head-to-tail cyclization of the peptide backbone. acs.orgcapes.gov.br
Secondary and Tertiary Structural Motifs
The complex three-dimensional architecture of this compound is defined by several key structural motifs that are hallmarks of the cyclotide family.
A defining feature of this compound, and all cyclotides, is its circular peptide backbone. researchgate.netacs.org The N-terminus and C-terminus of the polypeptide chain are joined by a conventional peptide bond, creating a continuous, circular topology. researchgate.netdiva-portal.org This head-to-tail cyclization eliminates the presence of free N- and C-termini, which contributes significantly to the peptide's remarkable resistance to degradation by exopeptidases. vulcanchem.com
The structure of this compound is rigidly stabilized by three internal disulfide bridges. acs.orgcapes.gov.br These bonds form between the six highly conserved cysteine (Cys) residues present in its sequence. frontiersin.org The specific connectivity of these bonds follows a conserved pattern for cyclotides, designated as I-IV, II-V, and III-VI. uq.edu.auresearchgate.netuq.edu.au In this arrangement, the first cysteine residue bonds with the fourth, the second with the fifth, and the third with the sixth. researchgate.netuq.edu.au This specific arrangement is crucial for forming the knotted core of the peptide. uq.edu.au
Table 2: Disulfide Bond Connectivity in this compound
| Cysteine Residue (Position in Sequence) | Bonded to |
|---|---|
| Cys I (Position 2) | Cys IV (Position 16) |
| Cys II (Position 8) | Cys V (Position 22) |
| Cys III (Position 13) | Cys VI (Position 28) |
The connectivity follows the conserved I-IV, II-V, III-VI pattern characteristic of the cyclotide family. researchgate.netuq.edu.au
The combination of the circular backbone and the specific disulfide bond connectivity gives rise to a unique and highly stable topology known as the cyclic cystine knot (CCK). researchgate.netnih.govplos.org In this motif, two of the disulfide bonds (Cys I-IV and Cys II-V) and their connecting backbone segments form an embedded ring structure. frontiersin.orgresearchgate.netnih.gov This ring is then threaded by the third disulfide bond (Cys III-VI), creating a knotted and exceptionally rigid framework. frontiersin.orgresearchgate.netnih.gov The CCK motif is responsible for the extraordinary stability of cyclotides like this compound against thermal, chemical, and enzymatic degradation. nih.govdiva-portal.org
Disulfide Bond Arrangement and Connectivity
Subfamily Classification: Bracelet versus Möbius Cyclotides
Cyclotides are broadly classified into two main subfamilies, Möbius and bracelet, based on a subtle but significant structural feature. researchgate.netnih.gov The distinction is the presence or absence of a cis-prolyl peptide bond within the inter-cysteine segment known as loop 5. diva-portal.orgnih.govrsc.org The presence of this cis-Pro bond introduces a conceptual twist in the peptide backbone, leading to the "Möbius" designation. researchgate.netrsc.org Cyclotides lacking this feature are classified as "bracelet" cyclotides. researchgate.netrsc.org
Based on its primary sequence, cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE), this compound contains a proline residue in loop 5 (the segment between Cys-V and Cys-VI). This characteristic strongly suggests its classification as a member of the Möbius subfamily of cyclotides, a group that includes the prototypic cyclotide kalata B1. researchgate.netnih.gov
Homology and Structural Comparisons with Other Cyclotides
Sequence analysis reveals that this compound shares a high degree of homology with other known macrocyclic peptides, particularly those isolated from the Violaceae and Rubiaceae plant families. researchgate.netacs.org The most significant homology is observed with other varv peptides isolated from Viola arvensis, as well as with well-characterized cyclotides such as kalata B1, violapeptide I, and the circulins. acs.orgcapes.gov.br This sequence similarity, especially the conservation of the cysteine framework and residues in certain loops, points to a shared evolutionary origin and structural scaffold among these peptides.
Table 3: Sequence Homology Comparison of this compound and Other Cyclotides
| Peptide Name | Plant Source | Sequence |
|---|---|---|
| This compound | Viola arvensis | cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE) |
| Varv peptide A | Viola arvensis | cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE) |
| Varv peptide B | Viola arvensis | cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE) |
| Kalata B1 | Oldenlandia affinis | cyclo-(TGCCCSGTCVGGCNTPGCSCSWPVCTRNGLPVCGE) |
| Violapeptide I | Viola arvensis | cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPVCGE) |
Conserved cysteine residues are fundamental to the shared CCK motif, while variations in other loop regions contribute to the diversity of biological activities. researchgate.netacs.org
Biosynthesis and Genetic Encoding of Varv Peptide G
Precursor Protein Identification and Characterization
Varv peptide G, like other cyclotides, is not synthesized directly but is processed from a larger precursor protein. These precursors are encoded by specific genes and are produced through ribosomal synthesis. nih.gov The identification and characterization of these precursor proteins, primarily through transcriptome analysis, have been crucial in understanding cyclotide biosynthesis. frontiersin.orgacs.org
A typical cyclotide precursor protein has a defined architecture consisting of several distinct domains. nih.govdiva-portal.org It begins with an endoplasmic reticulum (ER) signal peptide, which directs the protein into the secretory pathway. This is followed by a pro-region, which can contain N-terminal repeats (NTRs). The core of the precursor contains one or more cyclotide domains—the sequence that will ultimately become the mature, cyclic peptide. Finally, a short C-terminal tail region follows the last cyclotide domain. nih.govigem.org
Research on various Viola species has shown that a single precursor protein can encode one, two, or even three separate cyclotide domains. nih.govfrontiersin.org For instance, a study on Viola tricolor identified 98 unique precursor proteins, some of which contained multiple cyclotide domains. nih.gov This multi-domain structure suggests an efficient genetic strategy for producing a diverse array of defense-related peptides from a limited number of genes.
Table 1: Architecture of a Typical Cyclotide Precursor Protein
| Domain | Function |
|---|---|
| ER Signal Peptide | Targets the precursor protein to the endoplasmic reticulum and the secretory pathway. diva-portal.org |
| N-Terminal Pro-Region / N-Terminal Repeats (NTR) | Flanks the N-terminus of the cyclotide domain; contains sequences important for processing. nih.govfrontiersin.org |
| Cyclotide Domain(s) | The core sequence that is excised and modified to form the mature cyclotide. nih.gov |
| C-Terminal Tail | A short hydrophobic sequence following the final cyclotide domain. igem.org |
Post-Translational Modifications and Cyclization Mechanisms
The transformation from a linear cyclotide domain within a precursor protein to a mature, cyclic this compound involves several critical post-translational modifications (PTMs). acs.orgwikipedia.org This biosynthetic process is a highly orchestrated enzymatic cascade.
The key steps are:
Excision: The linear cyclotide domain is proteolytically cleaved from the precursor protein. This cleavage occurs at specific processing sites flanking the N- and C-termini of the domain. nih.govualberta.ca
Oxidative Folding: The six conserved cysteine residues within the excised peptide form three disulfide bonds. This process creates a "cystine knot" topology, a highly stable structure where two disulfide bonds and the connecting backbone form a ring, which is threaded by the third disulfide bond. diva-portal.org It is hypothesized that this disulfide bond formation occurs before the final cyclization step.
Backbone Cyclization: The final and defining step is the head-to-tail ligation of the peptide backbone. This reaction is catalyzed by a specific enzyme from the asparaginyl endopeptidase (AEP) family. frontiersin.orgnih.gov The AEP enzyme recognizes and cleaves the peptide bond after a highly conserved asparagine (Asn) or, less commonly, an aspartic acid (Asp) residue located at the C-terminus of the linear cyclotide sequence. researchgate.netpnas.org The enzyme then facilitates a transpeptidation reaction, forming a new peptide bond between the newly liberated C-terminus and the N-terminal amino acid of the peptide, resulting in a circular backbone. nih.gov
The discovery of naturally occurring linear (acyclic) versions of cyclotides, including acyclo-Varv peptide G, has provided significant insights into this mechanism. nih.govacs.org These linear forms often result from mutations that interfere with the normal processing or cyclization signals, confirming the critical role of the precursor's structure and the AEP enzyme. acs.org
Table 2: Key Post-Translational Modifications in this compound Biosynthesis
| Modification | Description | Key Components |
|---|---|---|
| Proteolytic Cleavage | Excision of the cyclotide domain from its precursor protein. | Specific protease recognition sites flanking the cyclotide domain. nih.gov |
| Disulfide Bond Formation | Oxidative folding of six cysteine residues to form a stable cystine knot. | 3 pairs of conserved Cysteine (Cys) residues. |
| Backbone Cyclization | Head-to-tail ligation of the linear peptide to form a circular backbone. | Asparaginyl Endopeptidase (AEP) enzyme; conserved C-terminal Asn/Asp residue. frontiersin.orgnih.gov |
Gene Expression and Transcriptome Analysis of Cyclotide Diversity
The application of transcriptome analysis to cyclotide-producing plants, particularly within the Viola genus, has revolutionized the understanding of cyclotide diversity. frontiersin.org These studies consistently reveal that the genetic potential for cyclotide production is vastly greater than what is observed through traditional peptide isolation alone. researchgate.netfrontiersin.org
For example, a combined transcriptome and proteome study of Viola tricolor identified 98 unique precursor proteins which encoded 108 distinct cyclotide sequences. nih.govualberta.ca When combined with mass spectrometry data that identified the mature peptides present in the plant, a total of 164 different cyclotides were characterized in this single species. nih.govacs.org This massive diversity from a single plant highlights the role of cyclotides as a combinatorial library of defense molecules. acs.org Similar studies in other Viola species have also uncovered dozens of novel precursor sequences, suggesting that the Violaceae family may be a source of tens of thousands of unique cyclotides. frontiersin.orgfrontiersin.orgdiva-portal.org
Gene expression analyses also show that the production of different cyclotides can be tissue-specific and may vary based on environmental conditions or developmental stages, allowing the plant to deploy specific sets of cyclotides in response to different challenges. cabidigitallibrary.orgresearchgate.net
Table 3: Cyclotide Diversity in Representative Viola Species from Transcriptome Analysis
| Species | Number of Precursor Sequences Identified | Number of Encoded Cyclotide Domains | Reference |
|---|---|---|---|
| Viola tricolor | 98 | 108 | nih.gov |
| 6 Viola Species (pooled) | 157 (novel) | Not specified | frontiersin.orgnih.gov |
| Viola pubescens | 81 (novel) | 81 | frontiersin.org |
Evolutionary Conservation of Cyclotide Biosynthetic Pathways
The biosynthetic pathway for cyclotides is a remarkable example of convergent evolution. researchgate.net While cyclotides are found in several distant plant families, including Violaceae, Rubiaceae, and Fabaceae, the genetic and biosynthetic machinery appears to have evolved independently in these lineages. rsc.org
The evolution of the key cyclization enzyme, AEP, is central to this story. AEPs are ubiquitous in the plant kingdom, but the specific mutations that introduced a cleavable Asn/Asp residue at the correct position within a host-defense peptide precursor, enabling cyclization, appear to have occurred multiple times. researchgate.net It is believed that the cystine knot motif evolved first, providing a stable scaffold, with the final backbone cyclization evolving later as a separate event. researchgate.net
Furthermore, different plant families have utilized different genetic templates for cyclotide production. In the Violaceae and Rubiaceae families, cyclotides are produced from dedicated genes that often contain multiple cyclotide domains. pnas.org In contrast, research in the Fabaceae (legume) family revealed a cyclotide domain embedded within an albumin precursor gene. frontiersin.orgpnas.org This indicates that in some plants, cyclotide production evolved by co-opting and modifying pre-existing genes rather than through the evolution of entirely new ones. This highlights the modularity and adaptability of the cyclotide biosynthetic pathway across the plant kingdom. frontiersin.orgrsc.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Varv peptide A |
| Varv peptide B |
| Varv peptide C |
| Varv peptide D |
| Varv peptide E |
| Varv peptide F |
| Varv peptide H |
| Kalata B1 |
| Kalata B2 |
| Kalata S |
| Violapeptide I |
| Viul F |
| Viba 11 |
| Viba 17 |
| Viba 19 |
| Viba 21 |
| Vigno 4 |
| Vigno 5 |
| Vodo M |
| Vodo N |
| Vitri A |
| Vitri E |
| Cycloviolacin O2 |
| Cycloviolacin O12 |
| Cycloviolacin O22 |
| Tricyclon A |
| Tricyclon B |
| cO13 |
| cO22 |
| cO28 |
| Oak6 cyclotide 1 |
| Cter M |
| Phyb A |
Biological Activities and Mechanistic Studies of Varv Peptide G
Investigations into Plant Defense Mechanisms
The primary role of Varv peptide G is believed to be in defending the plant against various environmental threats. uniprot.org Its robust structure, resistant to chemical, thermal, and enzymatic degradation, makes it a durable component of the plant's protective arsenal. researchgate.netresearchgate.net
This compound is hypothesized to be a key player in the plant's response to biotic stressors, such as attacks from pests and pathogens. vulcanchem.com The high degree of homology among varv peptides suggests a conserved and vital role in plant defense. The presence of these peptides in various plant tissues points to a systemic defense strategy. vulcanchem.com Cyclotides, in general, are considered natural combinatorial templates that display a variety of peptide epitopes likely targeting a range of plant pests and pathogens. researchgate.net
In laboratory settings, this compound and related cyclotides have demonstrated a range of biological activities against pathogens and pests. While specific studies on this compound are limited, the broader cyclotide family, to which it belongs, shows significant effects. cpu-bioinfor.org
Antimicrobial Activity: this compound is noted for its antimicrobial properties. rsc.org Cyclotides like kalata B1, which shares homology with this compound, are active against Gram-positive bacteria. researchgate.net Some cyclotides can inhibit the growth of both Gram-negative and Gram-positive bacteria. The mechanism is thought to involve the disruption of the pathogen's cellular membranes. researchgate.net
Insecticidal Activity: Cyclotides have shown inhibitory effects on the growth and development of insect larvae, such as Helicoverpa punctigera. cpu-bioinfor.org Their insecticidal properties are a key aspect of the plant's defense. researchgate.net The mode of action may involve disrupting cell membranes in the digestive system of pests. researchgate.net
Table 1: Investigated Biological Activities of this compound and Related Cyclotides
| Activity | Target Organism/System | Observed Effect | Reference(s) |
| Antimicrobial | Gram-positive bacteria | Inhibition of growth | cpu-bioinfor.orgrsc.org |
| Insecticidal | Insect larvae (Helicoverpa punctigera) | Impaired growth and development | cpu-bioinfor.org |
| Hemolytic Activity | Red blood cells | Lysis of cells (unmodified form) | cpu-bioinfor.org |
Hypothesized Roles in Biotic Stress Responses
Cellular Mechanisms of Action (In Vitro Research)
The precise mechanisms through which this compound exerts its biological effects are a subject of ongoing research. Studies on cyclotides provide insights into these cellular processes.
A key mechanism of action for cyclotides is their interaction with and disruption of cellular membranes. researchgate.net This process is fundamental to their antimicrobial and insecticidal activities. researchgate.netresearchgate.net
Membrane Binding: Cyclotides are known to bind to the phospholipid components of cell membranes. researchgate.net
Permeabilization: Following binding, they can permeabilize the membrane, leading to a loss of cellular integrity and eventual cell death. researchgate.netresearchgate.net This interaction can disturb the pathogen's cellular membranes and interfere with specific lipids. researchgate.net
Research into the specific molecular targets of this compound is still developing. However, studies on other cyclotides suggest potential interactions with various proteins. While direct evidence for this compound binding to G protein-coupled receptors is not available, the broader family of cyclotides has been studied for its interaction with proteases. researchgate.net For instance, some cyclotides are potent inhibitors of serine proteases like trypsin. researchgate.netresearchgate.net This suggests that this compound could potentially have similar targets, although this requires further investigation.
The ability of cyclotides to cross cellular membranes suggests they could modulate intracellular processes. researchgate.net Once inside the cell, they have the potential to interfere with cellular signaling pathways. researchgate.net For example, some cyclotides can modulate protein-protein interactions within the cell. researchgate.net However, specific studies detailing the impact of this compound on particular signaling pathways are not yet available.
Target Identification and Molecular Binding Studies (e.g., G protein-coupled receptors, proteases)
Comparative Analysis of Activities with Related Cyclotides
The biological activities of cyclotides, particularly those belonging to the Möbius and bracelet subfamilies, are a subject of extensive research. These activities are largely attributed to their unique structural features, including a cyclic backbone, a cystine knot motif, and distinct hydrophobic and charged surface patches, which facilitate interaction with and disruption of cellular membranes. cpu-bioinfor.orgaacrjournals.org this compound belongs to the Möbius subfamily of cyclotides, which are characterized by the presence of a cis-proline in loop 5 that induces a twist in the peptide backbone. cpu-bioinfor.orgacs.org This structural feature distinguishes them from the bracelet subfamily, which lacks this twist. aacrjournals.orgcpu-bioinfor.org A comparative analysis of Varv peptides with other cyclotides, such as the bracelet cyclotide cycloviolacin O2 and the fellow Möbius cyclotide kalata B1, reveals significant differences in potency across various biological assays, highlighting the influence of both subfamily classification and individual amino acid sequences on their function.
Cytotoxic Activity
The Varv peptide family, isolated from Viola arvensis, demonstrates significant cytotoxic activity against various human tumor cell lines. nih.gov While this compound has been identified as a cytotoxic cyclotide, detailed quantitative studies on its activity are limited. However, extensive research on its close relatives, Varv A and Varv F, allows for a robust comparative analysis.
Studies have shown that bracelet cyclotides are often more potent than their Möbius counterparts. For instance, cycloviolacin O2 (a bracelet cyclotide) is consistently more cytotoxic than Varv A and Varv F (Möbius cyclotides) across multiple cancer cell lines. In a comprehensive study using a panel of ten human tumor cell lines, cycloviolacin O2 exhibited IC50 values in the range of 0.1–0.3 μM, making it significantly more potent than both Varv A (IC50 2.7–6.35 μM) and Varv F (IC50 2.6–7.4 μM). aacrjournals.orgnih.gov This suggests that cycloviolacin O2 is over 20-fold more potent in these assays. researchgate.net
Further comparisons involving glioblastoma cell lines reinforce this trend. In U-87 MG human astrocytoma cells, the IC50 value for Varv A was 2.91 μM, whereas cycloviolacin O2 was more potent with an IC50 of 4.5 μM in one study and 0.45 µM in another. researchgate.netmdpi.com In the same U-87 cells, kalata B1, another Möbius cyclotide, was found to be significantly less cytotoxic, with an IC50 of 3.21 μM. mdpi.com The data consistently indicate a hierarchy of cytotoxic potency: cycloviolacin O2 > Varv A > kalata B1. acs.orgresearchgate.netmdpi.com
The following table provides a comparative overview of the cytotoxic activities.
| Compound | Subfamily | Cell Line | IC50 (μM) |
| Varv peptide A | Möbius | U-937 GTB (Lymphoma) | ~2.7 - 6.35 |
| RPMI-8226/s (Myeloma) | ~2.7 - 6.35 | ||
| U-87 MG (Glioblastoma) | 2.91 | ||
| Varv peptide F | Möbius | U-937 GTB (Lymphoma) | ~2.6 - 7.4 |
| RPMI-8226/s (Myeloma) | ~2.6 - 7.4 | ||
| Varv peptide E | Möbius | U-937 GTB (Lymphoma) | 4 |
| RPMI-8226/s (Myeloma) | 4 | ||
| Cycloviolacin O2 | Bracelet | U-937 GTB (Lymphoma) | ~0.1 - 0.3 |
| RPMI-8226/s (Myeloma) | ~0.1 - 0.3 | ||
| U-87 MG (Glioblastoma) | 0.45 - 4.5 | ||
| Kalata B1 | Möbius | U-87 MG (Glioblastoma) | 3.21 |
Data compiled from multiple sources. aacrjournals.orgcpu-bioinfor.orgresearchgate.netmdpi.com
Hemolytic and Anti-HIV Activities
Beyond cytotoxicity, cyclotides exhibit a range of other biological effects, including hemolytic (red blood cell-lysing) and antiviral activities. Comparative data for these activities further differentiate the Varv peptides from other cyclotides. Varv peptide E, for instance, has a reported hemolytic activity (HD50) of 6.96 µM against human red blood cells. cpu-bioinfor.org It also displays anti-HIV activity, inhibiting the cytopathic effects of HIV-1 with an EC50 of 350 nM. cpu-bioinfor.org
In comparison, the hemolytic activity of cycloviolacin O24, a Möbius member, was found to be 75%, while another Möbius cyclotide, O14, showed only 11% hemolytic activity under the same conditions. Kalata B1 is also known to be hemolytic. researchgate.net This variability underscores that biological activities can differ significantly even among members of the same subfamily.
The following table summarizes other key biological activities for Varv peptide E.
| Compound | Subfamily | Activity Type | Potency |
| Varv peptide E | Möbius | Hemolytic | HD50 = 6.96 µM |
| Anti-HIV-1 | EC50 = 350 nM |
Data from DRAMP database. cpu-bioinfor.org
Structure Activity Relationship Sar Studies of Varv Peptide G
Identification of Key Residues and Structural Motifs for Activity
The biological activity of cyclotides like Varv peptide G is intrinsically linked to specific amino acid residues and structural motifs that form distinct surface patches. uq.edu.aunih.gov While direct structure-activity relationship (SAR) studies exclusively on this compound are not extensively detailed in the provided results, valuable insights can be drawn from studies on homologous cyclotides.
The six cysteine residues are fundamental to the CCK motif, forming three disulfide bonds (Cys I-IV, Cys II-V, Cys III-VI) that are crucial for the peptide's structural integrity and, consequently, its bioactivity. nih.govmdpi.comuniprot.org The inter-cysteine loops, designated as loops 1-6, exhibit sequence variability among different cyclotides, and this variation is a key determinant of their specific biological functions. vulcanchem.comuq.edu.au
Table 1: Conserved and Key Residue Types in Cyclotides
| Residue/Motif | Location | General Role in Bioactivity |
| Cysteine (x6) | Conserved positions | Forms the three disulfide bonds of the CCK motif, essential for structural stability. nih.govmdpi.comuniprot.org |
| Glutamic Acid | Often in Loop 1 | Contributes to structural stabilization through hydrogen bonding. researchgate.net |
| Glycine (B1666218) | Conserved positions | Provides conformational flexibility necessary for proper folding. |
| Hydrophobic Patch | Surface-exposed | Important for membrane interaction and subsequent biological effects. nih.gov |
| Electrostatic Patch | Surface-exposed | Influences binding orientation and interaction with biological membranes. nih.gov |
Effects of Sequence Variations and Substitutions on Biological Function
The diversity of biological activities observed within the cyclotide family is largely attributed to the sequence variations in the backbone loops connecting the conserved cysteine residues. vulcanchem.comresearchgate.net Comparing the sequences of different Varv peptides reveals both conserved and variable regions. vulcanchem.com These variations likely contribute to differences in their biological activities. vulcanchem.com
For instance, the substitution of specific residues can dramatically alter a cyclotide's function. Alanine scanning mutagenesis studies on other cyclotides have demonstrated that the integrity of the hydrophobic patch is crucial for their biological activity. nih.gov Replacing hydrophobic residues with hydrophilic ones, or vice versa, can significantly impact the peptide's ability to interact with and disrupt cell membranes, which is a common mechanism of action for many cyclotides. nih.govfrontiersin.org
Table 2: Sequence Comparison of Selected Varv Peptides
| Peptide | Amino Acid Sequence | Length |
| Varv peptide B | cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE) | 30 |
| Varv peptide D | cyclo-(TCVGGSCNTPGCSCSWPVCTRNGLPICGE) | 29 |
| Varv peptide E | cyclo-(TCVGGTCNTPGCSCSWPVCTRNGLPICGE) | 29 |
| Varv peptide F | cyclo-(TCTLGTCYTAGCSCSWPVCTRNGVPICGE) | 29 |
| This compound | cyclo-(TCFGGTCNTPGCSCDPWPVCSRNGVPVCGE) | 30 |
| Varv peptide H | cyclo-(TCFGGTCNTPGCSCETWPVCSRNGLPVCGE) | 30 |
This table highlights the sequence variations in the loops between the conserved cysteine residues among different Varv peptides, which are expected to influence their biological functions. vulcanchem.comresearchgate.net
Role of Backbone Cyclization and Disulfide Bonds in Structural Rigidity and Bioactivity
The defining structural features of this compound, and all cyclotides, are its circular backbone and the three interlocking disulfide bonds that form the CCK motif. nih.govvulcanchem.com These elements work in concert to provide exceptional structural rigidity and stability against thermal, chemical, and enzymatic degradation. nih.govmdpi.com
The three disulfide bonds (in this compound, located at positions 5-19, 9-21, and 14-27) create the knotted core of the peptide. uniprot.org This cystine knot is the primary reason for the molecule's hyper-stability. mdpi.com The knot forces the hydrophobic residues to be exposed on the molecular surface, which is an "inside-out" topology compared to most globular proteins. nih.gov This exposure of hydrophobic residues is critical for the membrane-disrupting activities often associated with cyclotides. nih.gov The disulfide bonds severely restrict the conformational freedom of the peptide backbone, ensuring that the bioactive surfaces are maintained in their optimal orientation for interacting with their biological targets. researchgate.net Any disruption to this disulfide knot, for example through reduction of the disulfide bonds, results in a loss of the native structure and a corresponding loss of function. researchgate.net
In essence, the combination of a cyclized backbone and the cystine knot motif creates a uniquely stable and rigid scaffold. This scaffold presents the variable loop regions in a conformationally constrained manner, allowing for potent and specific biological activities. researchgate.net
Synthetic Methodologies and Engineering of Varv Peptide G Analogues
Chemical Synthesis Strategies for Macrocyclic Peptides
The synthesis of macrocyclic peptides like Varv peptide G is a complex process that can be broadly categorized into two main approaches: solid-phase peptide synthesis (SPPS) and solution-phase cyclization. uq.edu.aunih.gov
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling the linear peptide precursor of this compound. nih.govuq.edu.aubachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.comcsic.es The use of a solid support simplifies the purification process at each step, as reagents and by-products can be washed away while the peptide remains attached to the resin. bachem.com
A common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govuq.edu.au In the synthesis of the related VarvA cyclotide, for instance, 2-chlorotrityl chloride (CTC) resin is often utilized. nih.gov The synthesis begins by attaching the first amino acid, Fmoc-Asn(Trt)-OH, to the CTC resin. nih.gov The linear peptide is then elongated through a series of coupling and deprotection steps. nih.gov The "tea bag" approach is a practical method for SPPS, where the resin is contained in a porous bag, allowing for easy handling during the various washing and reaction stages. nih.gov
Table 1: Key Steps in Fmoc-SPPS for Cyclotide Precursor Synthesis
| Step | Description | Purpose |
| Resin Loading | The first amino acid is attached to the solid support (e.g., CTC resin). nih.gov | To provide an anchor point for the growing peptide chain. |
| Deprotection | The Fmoc protecting group is removed from the N-terminus of the attached amino acid. bachem.com | To expose the amino group for the next coupling reaction. |
| Coupling | The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus. bachem.com | To elongate the peptide chain. |
| Washing | The resin is washed to remove excess reagents and by-products. bachem.com | To ensure the purity of the growing peptide chain. |
| Cleavage | The completed linear peptide is cleaved from the resin support. nih.govuq.edu.au | To release the peptide for cyclization. |
Once the linear peptide precursor is synthesized and cleaved from the solid support, the next critical step is the head-to-tail cyclization of the backbone. uq.edu.aunih.gov This is typically performed in solution under highly diluted conditions to favor intramolecular cyclization over intermolecular polymerization. nih.govunimi.it
For the synthesis of VarvA, after the linear peptide is cleaved from the resin, the cyclization reaction is carried out in a solvent like acetonitrile (B52724) (ACN) at a low peptide concentration (e.g., 0.5 mM). nih.gov Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA) are used to activate the C-terminus and facilitate the formation of the amide bond with the N-terminus. nih.gov The reaction is typically stirred at room temperature for a short duration. nih.gov
An alternative strategy involves cyclization prior to the removal of side-chain protecting groups and subsequent oxidation of the cysteine residues to form the disulfide bonds. researchgate.net There are also methods that utilize ionic liquids as a reaction medium for peptide cyclization, which can sometimes lead to improved yields compared to traditional organic solvents. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Approaches
Folding Pathways of Synthetically Derived this compound
The formation of the correct three-dimensional structure, including the characteristic cystine knot, is a crucial step after the synthesis of the linear peptide and its cyclization. uq.edu.au The oxidative folding process, where the disulfide bonds are formed, is a complex reaction that can be influenced by various factors. uq.edu.au
Studies on the folding of cyclotides like kalata B1, which is structurally similar to Varv peptides, have provided insights into this process. researchgate.netuq.edu.au The folding is significantly affected by the redox environment, particularly the concentration of reagents like oxidized glutathione (B108866) (GSSG). uq.edu.au High concentrations of GSSG can enhance both the rate of folding and the final yield of the correctly folded peptide. uq.edu.au
The presence of hydrophobic co-solvents, such as isopropanol, can also accelerate the folding process and may alter the folding pathway. uq.edu.au The folding of kalata B1 in the presence of a hydrophobic solvent and a disulfide shuffling reagent is dominated by a two-disulfide intermediate. uq.edu.au Interestingly, this intermediate is not the direct precursor to the final, correctly folded three-disulfide peptide, indicating a more complex folding mechanism that requires reshuffling of the disulfide bonds. uq.edu.au Computational simulations are also employed to understand the folding pathways of peptides, providing an atomic-level picture of the conformational changes that occur. uzh.chbiorxiv.org
Peptide Engineering and Scaffold Development
The exceptional stability of the cyclotide framework, including that of this compound, makes it an attractive scaffold for protein engineering and drug design. nih.govsci-hub.sediva-portal.org
The cyclotide scaffold can protect the grafted epitope from proteolytic degradation, a common issue with linear peptides. nih.gov For example, grafting an Arg-rich peptide antagonist into a loop of kalata B1 significantly reduced its susceptibility to proteolysis. nih.gov This strategy has been used to display and stabilize pharmacologically relevant peptide sequences. nih.gov The choice of the loop for grafting is crucial, as it can impact the biological activity of the resulting engineered peptide. nih.gov
Rational design involves making specific modifications to the amino acid sequence of a peptide to enhance its desired properties or introduce new functionalities. d-nb.infonih.gov In the context of this compound and other cyclotides, this can involve altering the charge, hydrophobicity, or amphipathicity of the molecule to modulate its biological activity. acs.org
For instance, studies on other cyclotides have shown that masking or altering charged residues can significantly impact their antimicrobial activity. acs.org The hydrophobic and hydrophilic amino acids exposed on the molecular surface, which contribute to the peptide's amphipathic character, are often implicated in their mechanism of action, such as membrane permeabilization. acs.org By systematically substituting amino acids in the loops of this compound, it is possible to create analogues with tailored biological activities, such as enhanced antimicrobial potency or altered cell selectivity. nih.govacs.org Computational modeling can aid in the rational design process by predicting how specific mutations will affect the structure and function of the peptide. d-nb.info
Computational and Bioinformatic Approaches for Varv Peptide G Research
Homology Modeling and Molecular Dynamics Simulations
Computational techniques like homology modeling and molecular dynamics (MD) simulations are crucial for understanding the three-dimensional (3D) structures and dynamic behaviors of cyclotides like Varv peptide G, especially when experimental data from methods like NMR spectroscopy is unavailable. mdpi.comuq.edu.au
Homology modeling constructs a 3D model of a target peptide based on the known structure of a homologous template. mdpi.comuq.edu.au This method is particularly useful for predicting the structure of peptides that share sequence similarity with proteins whose structures have already been solved. mdpi.com For instance, the 3D structure of the ligand-binding domain of the glycine (B1666218) receptor has been modeled using this technique, leveraging homologous acetylcholine (B1216132) binding proteins as templates. nih.gov The accuracy of these models heavily relies on the degree of sequence identity between the target and the template. mdpi.com
Following homology modeling, molecular dynamics simulations can be employed to study the stability and conformational dynamics of the predicted structure. nih.govresearchgate.net MD simulations provide insights into how the peptide behaves over time in a simulated biological environment, which can be critical for understanding its function. mdpi.com For example, simulations have been used to assess the stability of protein-ligand complexes and to validate computationally generated models. nih.govresearchgate.net These computational approaches have been applied to study various cyclotides and other peptides, providing valuable information for drug design and discovery. preprints.org
Sequence Alignment and Phylogenetic Analysis
Sequence alignment and phylogenetic analysis are fundamental bioinformatic methods used to explore the evolutionary relationships and conserved features of cyclotides, including the Varv peptide family. filogenetica.org
By aligning the primary amino acid sequences of different cyclotides, researchers can identify conserved residues, such as the six cysteine residues that form the characteristic cystine knot, and variations in the loops between them. rsc.org For example, analysis of cyclotide sequences reveals that while cysteine residues are highly conserved, certain glycine residues are conserved only within specific subfamilies, like the Möbius group to which some Varv peptides belong. this compound, isolated from Viola arvensis, shares a high degree of homology with other macrocyclic peptides like kalata B1 and violapeptide I. nih.gov
Phylogenetic analysis, which constructs evolutionary trees based on sequence data, helps to understand the relationships between different cyclotides and their distribution across plant species. frontiersin.org These analyses can be complex due to the presence of identical cyclotide sequences in distantly related plants and multiple cyclotides encoded by a single gene. frontiersin.orgfrontiersin.org To improve the accuracy of phylogenetic reconstructions, researchers sometimes use the full precursor protein sequences, including the non-cyclotide domains. frontiersin.org Such analyses have shown that cyclotide diversity often originates within specific plant taxa. frontiersin.org
Peptidomics and Transcriptome Mining for Cyclotide Discovery
The discovery of new cyclotides, including this compound, has been significantly accelerated by the integration of peptidomics and transcriptome mining. nih.govualberta.ca These high-throughput techniques allow for the large-scale identification of peptides and their corresponding gene sequences from plant tissues. ualberta.caacs.org
Transcriptome mining involves sequencing the messenger RNA (mRNA) from a plant, which provides a snapshot of all the genes being expressed. nih.govualberta.ca This data can then be searched for sequences that encode the characteristic features of cyclotide precursors. frontiersin.orgnih.gov For example, a study on Viola tricolor utilized transcriptome mining to identify 108 potential cyclotide sequences. nih.gov This approach provides valuable information on the structure of precursor proteins and the processing sites necessary for the biosynthesis of mature cyclotides. acs.org
Peptidomics complements transcriptome analysis by directly analyzing the peptides present in a plant extract using techniques like liquid chromatography-mass spectrometry (LC-MS) and MALDI-TOF mass spectrometry. nih.govnih.gov In the same V. tricolor study, peptidomic analysis led to the identification of 38 cyclotides, including a partial sequence of this compound. nih.govacs.org Combining these two "omics" approaches provides a comprehensive view of cyclotide diversity, from the genetic blueprint to the final expressed peptides. ualberta.ca This combined strategy has been instrumental in discovering a vast number of cyclotides, with estimates suggesting that violaceous plants alone could produce as many as 150,000 different cyclotides. nih.gov
Databases and Predictive Tools for Cyclotide Research
The growing field of cyclotide research is supported by specialized databases and predictive bioinformatics tools that facilitate the discovery, characterization, and engineering of these complex peptides. rsc.orgnih.gov
CyBase is a key database dedicated to cyclic proteins, providing a centralized repository for sequence, structure, and bioactivity data for cyclotides and other circular proteins. nih.govbiorxiv.org It contains information on over 1300 cyclotides from various plant species and includes data on synthetic analogues, which is valuable for drug development. nih.govbiorxiv.org CyBase also offers a suite of tools for analyzing and engineering cyclic proteins, such as tools for in silico enzymatic digestion and for searching the database with peptide mass fingerprinting data. nih.gov
Broader Biological and Ecological Context of Varv Peptides
Role in Plant Resistance to Abiotic Stress (e.g., Heavy Metal Tolerance)
While the primary recognized role of cyclotides, including Varv peptide G, is in plant defense against pests and pathogens, emerging research suggests their involvement in mitigating abiotic stress, particularly heavy metal tolerance. researchgate.netresearchgate.net Plants inhabiting areas with high concentrations of heavy metals have evolved various tolerance mechanisms. diva-portal.org Studies on Viola species, known for their ability to tolerate heavy metals, are beginning to unravel the potential contribution of cyclotides to this resilience. researchgate.netresearchgate.net
Research on Viola tricolor, a species known to tolerate zinc (Zn) and lead (Pb), has shown that exposure to these heavy metals can alter the production of cyclotides. diva-portal.org In controlled experiments, the response in cyclotide levels varied between metallicolous (from metal-rich soils) and non-metallicolous populations when treated with Zn or Pb. diva-portal.org Generally, a decrease in cyclotide content was observed in the metallicolous population, while an increase was noted in the non-metallicolous population. diva-portal.org This suggests that different populations of the same species may have developed distinct strategies involving cyclotides to cope with heavy metal stress. diva-portal.org
Further investigations using cell suspension cultures of various Viola species, including V. arvensis (the source of this compound), have demonstrated that cyclotide biosynthesis is influenced by the type and concentration of the heavy metal, as well as the duration of exposure. researchgate.netresearchgate.net The production of cyclotides was generally higher in metallophyte species, especially in response to zinc treatment. researchgate.net Transmission electron microscopy has revealed that cyclotides can co-localize with heavy metals, particularly lead, within plant cells, suggesting a potential mechanism of detoxification through sequestration. researchgate.netdiva-portal.org These findings support the hypothesis that cyclotides, likely including this compound, are part of the complex mechanisms that enable certain Viola species to tolerate heavy metal stress. researchgate.netresearchgate.net
Small signaling peptides in plants are crucial for responding to various abiotic stresses such as drought, salinity, and extreme temperatures by acting as signaling molecules. mdpi.comresearchgate.netfrontiersin.orgnih.gov They are involved in long-distance signal transduction, often from the roots to the shoots, to coordinate a plant-wide response to environmental challenges. mdpi.comfrontiersin.orgnih.gov
Distribution and Diversity of Varv Peptides Across Viola Species
The genus Viola is a rich source of cyclotides, with a remarkable diversity of these peptides found across different species. nih.govdiva-portal.org Large-scale mapping studies have revealed that a single Viola species can produce a unique cocktail of up to 25 different cyclotides. nih.gov While many cyclotides are specific to a single species, some are more broadly distributed. nih.gov
This compound is one of several cyclotides originally isolated from Viola arvensis. However, the distribution of individual Varv peptides varies among different Viola species. For instance, Varv A is one of the most common cyclotides, found in approximately 70% of the analyzed Viola species. nih.govresearchgate.net Varv E and another well-known cyclotide, kalata B1, are present in about 50% of Viola species. nih.govresearchgate.net Other Varv peptides, however, are found in a smaller percentage (10-30%) of species, while some appear to be exclusive to just a few or even a single species. nih.gov
This distribution pattern suggests both a conserved, fundamental role for the more common cyclotides and a more specialized function for the species-specific ones, likely adapted to the particular ecological pressures faced by each species. The immense diversity of cyclotides within the Violaceae family is estimated to be between 5,000 and 25,000 different peptides, highlighting the evolutionary significance of this class of molecules. nih.gov
The following table provides an overview of the distribution of selected Varv peptides and other cyclotides across various Viola species.
| Peptide | Found in Species | Reference |
|---|---|---|
| Varv A | Viola arvensis, Viola odorata, Viola tricolor, Viola biflora, Viola baoshanensis, Viola yedoensis (found in ~70% of Viola species) | nih.govdiva-portal.orgresearchgate.net |
| Varv E | Viola arvensis, Viola odorata, Viola tricolor, Viola baoshanensis, Viola yedoensis (found in ~50% of Viola species) | nih.govdiva-portal.orgresearchgate.net |
| Varv F | Viola arvensis | |
| Varv G | Viola arvensis | uniprot.org |
| Varv H | Viola arvensis, Viola odorata | diva-portal.org |
Ecological Implications of Cyclotide Production in Plant Defense
The primary and most well-established ecological role of cyclotides, including by extension this compound, is plant defense. acs.orgxiahepublishing.comnih.gov These peptides are a key component of the plant's innate immune system, providing protection against a wide range of biological threats. researchgate.net Their remarkable stability, conferred by their unique cyclic cystine knot structure, makes them particularly effective defense molecules. taylorandfrancis.com
The defensive properties of cyclotides are broad-spectrum, encompassing insecticidal, antimicrobial, and anthelmintic activities. xiahepublishing.comresearchgate.nettaylorandfrancis.com For example, cyclotides like kalata B1 have been shown to be toxic to insect larvae, such as those of Helicoverpa species, by disrupting their midgut cells. acs.orgxiahepublishing.com This membrane-disrupting ability is a common mode of action for many cyclotides and is fundamental to their defensive function. xiahepublishing.comnih.gov The production of a diverse array of cyclotides within a single plant is thought to be a strategy to defend against a variety of herbivores and pathogens. researchgate.net Different cyclotides can be localized to different plant tissues, providing targeted protection where it is most needed. acs.orgdiva-portal.org
The production of cyclotides also has wider ecological implications. Studies have shown that cyclotides can be toxic to a range of other organisms, including soil bacteria, algae, and even other plants. nih.govresearchgate.net For instance, cycloviolacin O2 has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. acs.org This suggests that the release of cyclotides into the environment, for example through decaying plant matter, could influence the composition of soil microbial communities. researchgate.net While cyclotides are a natural part of the ecosystems where cyclotide-producing plants grow, their potent and stable nature means they can have far-reaching effects on the surrounding environment. nih.govresearchgate.net
The following table summarizes the known biological activities of various cyclotides, illustrating the broad defensive capabilities of this peptide family.
| Cyclotide | Organism(s) Affected | Observed Effect | Reference |
|---|---|---|---|
| Kalata B1 | Helicoverpa larvae, Drosophila melanogaster, Gram-positive bacteria | Insecticidal, growth inhibition, antibacterial | acs.org |
| Kalata B2 | Helicoverpa armigera larvae, Pomacea canaliculata (snail) | Inhibits growth and development, molluscicidal | nih.gov |
| Cycloviolacin O2 | Gram-positive and Gram-negative bacteria, green algae, duckweed, lettuce | Antibacterial, toxic | acs.orgresearchgate.net |
| Cycloviolacins (general) | Myzus persicae (aphid) | Deterrent to probing and feeding | diva-portal.org |
Future Research Directions and Academic Applications
Elucidating Undiscovered Molecular Mechanisms of Varv Peptide G Action
The cytotoxic activity of this compound has been reported, but the precise molecular mechanisms underlying this effect are not yet fully understood. For the broader cyclotide family, the primary mechanism of action is often attributed to membrane disruption. diva-portal.orgresearchgate.net It is likely that this compound interacts with and compromises the integrity of cell membranes, potentially through pore formation, which is a common characteristic of cyclotides. diva-portal.org However, this general mechanism requires specific validation and detailed characterization for this compound.
Future research must aim to move beyond this hypothesis to uncover more nuanced and specific interactions. For instance, some cyclotides have been found to act as ligands for G protein-coupled receptors (GPCRs), such as the human oxytocin (B344502) and vasopressin receptors. nih.govfrontiersin.org It remains an open question whether this compound shares this capability or interacts with other cell surface receptors to trigger downstream signaling cascades. Furthermore, certain cyclotides can inhibit enzymes like human prolyl oligopeptidase. nih.gov Investigating the enzymatic inhibitory potential of this compound could reveal novel intracellular targets and pathways that contribute to its biological activity. The mode of action could be complex, potentially involving different mechanisms of membrane disruption or even targeting intracellular components, highlighting the need for detailed mechanistic studies. cam.ac.ukmdpi.com
Exploration of Novel this compound Analogues
The development and study of novel this compound analogues present a promising avenue for research. Nature itself provides a template for this exploration, as Viola arvensis produces a suite of homologous peptides (varv peptides B-H) with slight variations in their amino acid sequences. nih.gov A comparative analysis of the biological activities of these natural analogues can provide crucial insights into structure-activity relationships (SAR), identifying the key amino acid residues responsible for cytotoxicity and other potential functions. vulcanchem.com
Synthetic chemistry offers powerful tools to expand upon this natural diversity. researchgate.net By systematically substituting specific amino acids in the this compound sequence, researchers can create a library of synthetic analogues. This approach would enable the fine-tuning of its properties, potentially leading to derivatives with enhanced potency, greater target selectivity, or entirely new biological functions. vulcanchem.com Furthermore, the exceptional stability of the cyclotide scaffold makes this compound an ideal framework for peptide drug development. nih.gov Bioactive epitopes from other peptides could be grafted onto the this compound backbone, using its robust structure to protect the grafted sequence from degradation and improve its therapeutic potential. nih.gov Modern synthetic techniques, such as those employing lactam bridges or novel cyclization methods, could also be used to generate analogues with unique structural properties. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of this compound requires an integrated, multi-omics approach. nih.govmdpi.com Recent studies have already demonstrated the power of combining transcriptomics and proteomics (peptidomics) to explore the vast diversity of cyclotides in Viola species, leading to the identification of this compound among many others. nih.govacs.org This work serves as a foundation for a more in-depth investigation.
Future studies should integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of this compound. nih.govagronomyjournals.com
Genomics and Transcriptomics: Sequencing the genome and transcriptome of Viola arvensis can identify the precursor gene encoding this compound and shed light on its biosynthesis and the enzymatic machinery required for its cyclization and post-translational modifications. nih.govrsc.org
Proteomics: Advanced mass spectrometry techniques can quantify the expression levels of mature this compound in different plant tissues and under various environmental conditions, linking its production to potential roles in plant defense. nih.govacs.org
Metabolomics: Analyzing the metabolome of cells or organisms exposed to this compound can reveal the downstream physiological consequences of its action, helping to map the biochemical pathways it perturbs. nih.govmdpi.com
By integrating these layers of data, researchers can connect the genetic blueprint for this compound to its production, regulation, and ultimate functional impact, both within the source plant and in target biological systems. agronomyjournals.comnih.gov This approach is crucial for uncovering the complex regulatory networks and latent biological relationships governing its function. nih.gov
This compound as a Tool in Fundamental Biological Research
Beyond its direct therapeutic potential, this compound and its analogues can serve as valuable tools in fundamental biological research. explorationpub.com Its defining feature—the cyclic cystine knot motif—confers extraordinary stability, making it a robust molecular probe for various biological investigations. nih.govdiva-portal.org
The peptide's inherent ability to interact with cellular membranes makes it a useful tool for studying membrane biology. diva-portal.org It can be used to investigate the dynamics of lipid-peptide interactions, the mechanics of pore formation, and the role of specific membrane components in mediating peptide activity. cam.ac.uk Should this compound be found to interact with specific receptors, as other cyclotides do, it could be developed into a pharmacological tool for probing the structure and function of those receptors. nih.govfrontiersin.org Furthermore, its stable and structurally defined framework makes it an excellent scaffold for protein engineering, where it can be modified to present specific epitopes or binding domains for a wide range of research applications. nih.govvulcanchem.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
